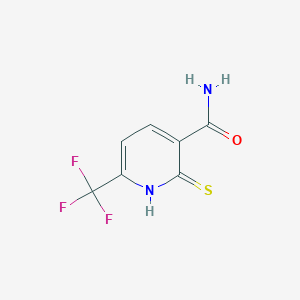

2-Mercapto-6-(trifluoromethyl)nicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2OS/c8-7(9,10)4-2-1-3(5(11)13)6(14)12-4/h1-2H,(H2,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALCGBJBAMFNTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=S)NC(=C1)C(F)(F)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the electronic environment of atoms within a molecule. For 2-Mercapto-6-(trifluoromethyl)nicotinamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton, carbon, and fluorine signals.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to reveal distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the amide group. The chemical shifts (δ) of the two aromatic protons would be influenced by the electron-withdrawing nature of the trifluoromethyl group and the electron-donating character of the mercapto and nicotinamide (B372718) substituents. The coupling constants (J) between these protons would provide definitive information about their relative positions on the pyridine ring. The amide protons would likely appear as broad signals due to quadrupole effects and potential hydrogen bonding.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts of all carbon atoms in the molecule. The carbon of the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms. The carbons of the pyridine ring would show distinct resonances based on their substitution pattern, and the carbonyl carbon of the amide group would appear at a downfield chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine CH (H4) | 7.5 - 8.5 | 120 - 140 |

| Pyridine CH (H5) | 7.0 - 8.0 | 115 - 135 |

| Amide NH₂ | 7.0 - 9.0 (broad) | - |

| Pyridine C-S | - | 150 - 170 |

| Pyridine C-CONH₂ | - | 130 - 150 |

| Pyridine C-CF₃ | - | 145 - 165 (q) |

| Carbonyl C=O | - | 165 - 175 |

| Trifluoromethyl CF₃ | - | 120 - 130 (q) |

Note: These are estimated ranges and actual values may vary based on solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Trifluoromethyl Group Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal would be indicative of the electronic environment of the CF₃ group on the pyridine ring.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

Key expected vibrational frequencies include:

N-H stretching of the amide group, typically appearing as one or two bands in the region of 3400-3200 cm⁻¹.

C=O stretching of the amide carbonyl group, a strong absorption band usually found between 1680 and 1630 cm⁻¹.

C-N stretching of the amide group.

S-H stretching of the mercapto group, which can be weak and appear around 2600-2550 cm⁻¹. The absence or presence of this band can provide information about tautomeric forms (thiol vs. thione).

C-F stretching vibrations of the trifluoromethyl group, which are typically strong and appear in the 1350-1100 cm⁻¹ region.

Aromatic C=C and C=N stretching vibrations of the pyridine ring.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amide (NH₂) | N-H Stretch | 3400 - 3200 |

| Amide (C=O) | C=O Stretch | 1680 - 1630 |

| Mercapto (S-H) | S-H Stretch | 2600 - 2550 |

| Trifluoromethyl (CF₃) | C-F Stretch | 1350 - 1100 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺).

The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Expected fragmentation pathways could include the loss of the amide group (CONH₂), the mercapto group (SH), or the trifluoromethyl group (CF₃). The analysis of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound.

X-ray Crystallography for Solid-State Structure, Conformation, and Supramolecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing the preferred conformation of the molecule in the solid state.

Computational Chemistry and Theoretical Modeling of 2 Mercapto 6 Trifluoromethyl Nicotinamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties (e.g., DFT, B3LYP)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT), particularly with the B3LYP hybrid functional, are widely used to investigate the electronic structure and molecular properties of organic molecules. nih.gov For 2-Mercapto-6-(trifluoromethyl)nicotinamide, these calculations can elucidate the influence of the electron-withdrawing trifluoromethyl group and the mercapto group on the pyridine (B92270) ring.

A computational study on a closely related compound, 5-(trifluoromethyl)pyridine-2-thiol, using the B3LYP method provides insights into the expected electronic characteristics. journaleras.com Such calculations typically involve geometry optimization to find the most stable three-dimensional arrangement of the atoms. From this optimized structure, a variety of electronic properties can be determined.

Table 1: Calculated Electronic Properties of a Representative Trifluoromethyl-Substituted Pyridine Thiol

| Property | Calculated Value | Significance for this compound |

|---|---|---|

| Dipole Moment (μ) | High | Indicates a polar molecule, which influences solubility and interactions with polar biological macromolecules. |

| Mean Polarizability (α) | Moderate | Reflects the ease with which the electron cloud can be distorted, affecting non-covalent interactions. |

Data is illustrative and based on studies of analogous compounds.

Furthermore, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. tandfonline.com For this compound, the presence of the trifluoromethyl group is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The mercapto group, conversely, would likely raise the HOMO energy, increasing its electron-donating capacity.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. rsc.org These simulations model the movements of atoms and molecules based on classical mechanics, providing a view of the conformational landscape and flexibility. For this compound, MD simulations can explore the rotational freedom around the C-C bond connecting the pyridine ring and the carboxamide group, as well as the orientation of the mercapto group.

MD simulations on nicotinamide (B372718) derivatives have been used to study their binding to biological targets. nih.govnih.gov In such a study for this compound, the molecule would be placed in a simulated physiological environment (e.g., a box of water molecules) and the trajectories of all atoms would be calculated over a period of nanoseconds.

The resulting data can be analyzed to identify the most stable conformations and the energy barriers between them. This information is critical for understanding how the molecule might fit into a protein's binding site. The dynamic nature of the carboxamide and mercapto groups could play a significant role in forming hydrogen bonds and other interactions with a receptor.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. They aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net

Development of Predictive Models for Molecular Interactions

QSAR models for nicotinamide analogs have been successfully developed to predict their activity as inhibitors of various enzymes, such as Bruton's tyrosine kinase (Btk). nih.gov The development of such a model for a series of compounds including this compound would involve calculating a wide range of molecular descriptors for each molecule and then using statistical methods, like multiple linear regression (MLR) or artificial neural networks (ANN), to find a correlation with their measured biological activity. researchgate.net

A typical QSAR equation takes the form:

Biological Activity = c1 * Descriptor1 + c2 * Descriptor2 + ... + constant

The predictive power of the resulting model is assessed through internal and external validation techniques to ensure its robustness. nih.gov

Identification of Steric and Electronic Descriptors Influencing Activity

A key outcome of QSAR studies is the identification of the molecular properties that are most important for a compound's activity. These properties are represented by steric and electronic descriptors.

Table 2: Common Steric and Electronic Descriptors in QSAR Studies of Nicotinamide Derivatives

| Descriptor Type | Example Descriptors | Relevance to this compound |

|---|---|---|

| Steric | Molar Refractivity (MR), Taft's Steric Parameter (Es), Verloop Steric Parameters (L, B1-B4) ijpras.com | The size and shape of the trifluoromethyl and mercapto groups will influence how the molecule fits into a binding pocket. |

| Electronic | Hammett Constant (σ), Dipole Moment, HOMO/LUMO Energies srmist.edu.in | The electron-withdrawing nature of the trifluoromethyl group and the electronic properties of the mercapto group will affect electrostatic and hydrogen bonding interactions. |

| Lipophilic | Partition Coefficient (logP), Hydrophobic Substituent Constant (π) srmist.edu.in | These descriptors are crucial for predicting how the molecule will partition between aqueous and lipid environments, affecting its absorption and distribution. |

For this compound, the steric bulk of the trifluoromethyl group and the potential for the mercapto group to act as a hydrogen bond donor or acceptor would likely be important descriptors. nih.gov

Application of QSAR in Ligand Design and Optimization

Once a validated QSAR model is established, it can be used to predict the activity of novel, yet-to-be-synthesized compounds. This allows computational chemists to prioritize the synthesis of molecules that are predicted to have the highest activity. For example, if a QSAR model for a series of nicotinamide derivatives indicated that a smaller, more electron-withdrawing substituent at the 6-position increases activity, this would guide the design of new analogs. The model can also help in understanding the mechanism of action by highlighting the key molecular features required for interaction with the biological target.

Chemical Reactivity and Mechanistic Investigations of Functional Moieties

Reactivity Profile of the 2-Mercapto Group

The 2-mercapto group, existing in tautomeric equilibrium with its pyridine-2-thione form, is the primary site for a variety of chemical transformations. researchgate.netcdnsciencepub.com Its reactivity is characterized by its redox activity, participation in modern "click" chemistry reactions, and its potent nucleophilicity.

The thiol group of 2-mercaptopyridine (B119420) derivatives is readily susceptible to oxidation. Under mild oxidizing conditions, it typically undergoes a coupling reaction to form the corresponding disulfide, 2,2'-dipyridyl disulfide. wikipedia.org This process can be initiated by various reagents, including iodine or even atmospheric oxygen, and is sometimes autocatalytic. wikipedia.orgd-nb.info In the case of 2-Mercapto-6-(trifluoromethyl)nicotinamide, the reaction would yield the symmetrical disulfide.

The general transformation is as follows: 2 R-SH + [O] → R-S-S-R + H₂O (where R represents the 6-(trifluoromethyl)nicotinamide-2-yl moiety)

This redox behavior is fundamental to the chemistry of mercaptopyridines. For instance, the reaction of 2-mercaptopyridine with nitrous acid leads to an unstable S-nitroso intermediate, which subsequently decomposes to form the disulfide and nitric oxide. rsc.org The presence of the strongly electron-withdrawing trifluoromethyl group on the pyridine (B92270) ring is expected to influence the redox potential of the thiol group, potentially making it more susceptible to oxidation compared to unsubstituted 2-mercaptopyridine. The formation of disulfide bridges can also be facilitated at metal centers, as demonstrated by the reaction between 2-mercaptopyridine and Co(II) ions, which yields a disulfide Co(II) complex. researchgate.net

"Click" chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups. Thiol-X reactions, particularly thiol-ene and thiol-yne additions, are prominent examples. The mercapto group in this compound is a prime candidate for these transformations.

The thiol-yne reaction involves the addition of a thiol across an alkyne, forming a vinyl sulfide. wikipedia.org This reaction can proceed through either a radical-mediated or a nucleophilic (Michael addition) pathway, depending on the reaction conditions and the nature of the alkyne. wikipedia.orgacs.org

Radical Pathway : Typically initiated by UV irradiation or a radical initiator, this pathway leads to the anti-Markovnikov addition product. wikipedia.org

Nucleophilic Pathway : This pathway is favored when using activated, electron-deficient alkynes. The reaction is often catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. acs.org

The high nucleophilicity of thiols makes them excellent substrates for these reactions. acs.org The selectivity of the addition (i.e., Markovnikov vs. anti-Markovnikov product) can be controlled through the choice of catalyst and conditions, such as using photoredox catalysis. nih.gov Given the accessibility of its thiol proton, this compound would be expected to readily participate in these versatile ligation reactions, allowing for its conjugation to a wide array of alkyne- or alkene-containing molecules.

| Pathway | Typical Conditions | Mechanism | Predominant Regioselectivity |

|---|---|---|---|

| Radical Addition | UV irradiation, AIBN, Triethylborane | Free-radical chain reaction | Anti-Markovnikov wikipedia.org |

| Nucleophilic Addition (Michael) | Base catalysis (e.g., K₂CO₃), activated alkynes | Conjugate addition of thiolate | Varies with substrate and catalyst acs.orgnih.gov |

The sulfur atom of the 2-mercapto group is a soft and potent nucleophile, readily participating in substitution reactions. Alkylation, particularly S-alkylation, is a characteristic reaction of this moiety. The compound exists in a tautomeric equilibrium between the thiol form and the thione form, with the thiol form's high nucleophilicity making it susceptible to methylation and other alkylations. researchgate.net

Reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base will lead to the formation of the corresponding 2-alkylthio-6-(trifluoromethyl)nicotinamide. The base serves to deprotonate the thiol, generating the thiolate anion, which is an even stronger nucleophile. The strong electron-withdrawing nature of aromatic electrophiles can make them targets for thiol/selenol attack. nih.gov While the trifluoromethyl group on the pyridine ring reduces the electron density of the entire molecule, the inherent nucleophilicity of the sulfur atom remains significant, allowing these reactions to proceed efficiently.

Chemical Transformations of the 6-(Trifluoromethyl)pyridine Core

The trifluoromethyl (-CF₃) group is one of the most potent electron-withdrawing groups used in organic chemistry. nih.gov Its influence on the pyridine ring is primarily due to a strong negative inductive effect (-I effect). This has several important consequences:

Reduced Basicity : The -CF₃ group significantly decreases the electron density on the pyridine nitrogen atom, making it less basic and lowering its pKa compared to unsubstituted pyridine. evitachem.com

Ring Deactivation for Electrophilic Substitution : The strong electron withdrawal deactivates the entire aromatic ring towards electrophilic aromatic substitution (e.g., nitration, halogenation). Reactions that do occur would be directed primarily to the meta-position (C5).

Ring Activation for Nucleophilic Substitution : Conversely, the -CF₃ group makes the pyridine ring more electron-deficient and thus highly susceptible to nucleophilic aromatic substitution (SₙAr). evitachem.com It strongly activates the ortho (C5) and para (C3) positions relative to its location.

The Hammett constant (σₚ) for the -CF₃ group is approximately +0.54, quantifying its strong electron-withdrawing character. evitachem.com This electronic pull enhances the electrophilic character of the pyridine ring, leading to greater positive charge delocalization and influencing the chemo-, regio-, and stereoselectivity of its reactions. nih.gov

| Property | Effect of -CF₃ Group | Underlying Reason |

|---|---|---|

| Basicity (pKa) | Decreased | Strong inductive electron withdrawal from the ring nitrogen. evitachem.com |

| Electrophilic Aromatic Substitution | Deactivated | Reduced electron density across the aromatic system. nih.gov |

| Nucleophilic Aromatic Substitution | Activated | Increased electrophilicity of ring carbons. evitachem.com |

Further functionalization of the this compound ring is dictated by the combined directing effects of the three existing substituents. The electron-deficient nature of the pyridine core, exacerbated by the trifluoromethyl and carboxamide groups, makes nucleophilic substitution more probable than electrophilic substitution.

For a potential SₙAr reaction, a strong nucleophile would preferentially attack the positions most activated by the electron-withdrawing groups, which are typically the ortho and para positions to the strongest activating group (the -CF₃ group). In this molecule, the C3 and C5 positions are ortho and para to the C6-CF₃ group, respectively. However, the C3 position is already substituted. The C5 position is therefore a likely site for nucleophilic attack, assuming a suitable leaving group could be introduced there, or if a C-H activation protocol were employed.

While direct C-H trifluoromethylation of pyridines is a challenging but established field for synthesizing such molecules, the regioselectivity of further reactions on this pre-functionalized ring is a complex matter. acs.orgchemistryviews.orgbohrium.comchemrxiv.org The interplay of the directing effects of the mercapto (ortho, para-directing), carboxamide (meta-directing), and trifluoromethyl (meta-directing for electrophilic attack; ortho, para-activating for nucleophilic attack) groups must be carefully considered for any planned transformation.

Reactivity of the 3-Nicotinamide Amide Functionality

The amide group at the 3-position of the pyridine ring is a key site for chemical transformations. Its reactivity is modulated by the electronic effects of the substituents at the 2- and 6-positions. The potent electron-withdrawing nature of the trifluoromethyl group at the 6-position is expected to enhance the electrophilicity of the amide carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the 2-mercapto group can exhibit either electron-donating or -withdrawing properties depending on its protonation state (thiol vs. thiolate), adding a layer of complexity to the reactivity profile of the amide bond.

Amide Bond Hydrolysis and Cleavage Mechanisms

The cleavage of the amide bond in this compound can be achieved through various mechanisms, primarily acid- or base-catalyzed hydrolysis, as well as enzymatic catalysis.

Under acidic conditions , the hydrolysis of amides is initiated by the protonation of the carbonyl oxygen. This step increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by a water molecule. A tetrahedral intermediate is subsequently formed, which then collapses to yield a carboxylic acid and an amine, or in this case, ammonia (B1221849), after a series of proton transfer steps. The presence of the strongly electron-withdrawing trifluoromethyl group on the nicotinamide (B372718) ring is anticipated to accelerate this process by further polarizing the carbonyl bond and stabilizing the transition state.

Conversely, base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. This reaction proceeds through a tetrahedral intermediate, which then expels the amide anion (or a related species) as the leaving group. The rate of this reaction is also influenced by the electronic environment of the amide group.

Enzymatic hydrolysis of nicotinamide and its derivatives is carried out by a class of enzymes known as nicotinamidases. These enzymes catalyze the cleavage of the amide bond to produce nicotinic acid and ammonia. Studies on related substituted nicotinamides have shown that the nature and position of substituents on the pyridine ring can significantly impact the efficiency of enzymatic hydrolysis. For instance, research on the enzymatic hydrolysis of 2-chloronicotinamide by the amidase Pa-Ami revealed that the presence of a substituent at the 2-position dramatically decreased the enzyme's activity. This suggests that the 2-mercapto group in this compound could sterically hinder or electronically disfavor the binding and/or catalytic steps within the enzyme's active site.

A comparative look at the hydrolysis of amides versus esters reveals that amides are generally more resistant to hydrolysis. This stability is attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts a partial double bond character to the C-N bond and reduces the electrophilicity of the carbonyl carbon.

| Hydrolysis Condition | Key Mechanistic Steps | Influence of Substituents |

| Acid-Catalyzed | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Formation and collapse of a tetrahedral intermediate. | The -CF3 group enhances the electrophilicity of the carbonyl carbon, likely accelerating hydrolysis. The effect of the 2-mercapto group is complex and depends on its protonation state. |

| Base-Catalyzed | 1. Nucleophilic attack by hydroxide ion. 2. Formation and collapse of a tetrahedral intermediate. | The -CF3 group increases susceptibility to nucleophilic attack. |

| Enzymatic | Catalyzed by nicotinamidases, involving specific active site residues. | Substituents at the 2-position, such as the mercapto group, may sterically hinder enzyme activity. |

Electrophilic Substitution and Other Derivatizations of the Amide Group

While the amide group is generally not highly susceptible to electrophilic attack due to the delocalization of the nitrogen lone pair, derivatization can be achieved under specific conditions, often requiring activation of the amide.

One approach to enhance the electrophilicity of the amide is through the use of activating agents. For instance, treatment with triflic anhydride (Tf₂O) can convert the amide into a highly reactive intermediate, which is then more susceptible to nucleophilic attack. While specific studies on this compound are not available, this general strategy could potentially be applied for its derivatization.

The synthesis of various amide derivatives from a related compound, 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid, has been reported. These syntheses typically involve the activation of the corresponding carboxylic acid with a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), followed by reaction with a suitable amine. This approach modifies the carboxylic acid precursor to form different amides, rather than directly derivatizing the existing amide group of this compound.

Electrophilic substitution directly on the amide nitrogen is uncommon. However, reactions involving the amide functionality can lead to a variety of products. For example, dehydration of the primary amide could yield the corresponding nitrile, although this typically requires harsh conditions.

| Derivatization Approach | Reagents/Conditions | Potential Outcome |

| Amide Activation | Triflic Anhydride (Tf₂O) | Formation of a reactive intermediate for subsequent nucleophilic attack. |

| Synthesis from Carboxylic Acid | EDCI, Amine | Formation of various N-substituted amide derivatives (indirect derivatization). |

| Dehydration | Strong dehydrating agents | Formation of the corresponding nitrile. |

Molecular Interactions at the Biophysical Interface: in Vitro and Model System Studies

Protein-Ligand Interaction Dynamics with Purified Biomolecules

No public data from SPR, ITC, or other biophysical techniques are available to characterize the binding affinity and kinetics of 2-Mercapto-6-(trifluoromethyl)nicotinamide with any specific protein target.

There are no published kinetic assay data to define the mechanisms by which this compound might inhibit or activate any particular enzyme.

Information from receptor binding assays that would elucidate the interaction of this compound with specific receptors is not present in the available scientific literature.

Compound Interactions with Model Lipid Bilayer Membranes

There are no available studies detailing the partitioning coefficient or the mechanisms of insertion of this compound into model lipid bilayers.

The effect of this compound on the fluidity and phase behavior of lipid membranes has not been reported in publicly accessible research.

Based on a comprehensive search for scientific literature, there is currently no publicly available research specifically detailing the use of spectroscopic and microscopic probes to study the lipid-compound interactions of "this compound."

Therefore, it is not possible to provide an article with detailed research findings and data tables on this specific topic as requested. The scientific community has not published studies that would form the basis for the content outlined in section "6.2.3. Spectroscopic and Microscopic Probes for Lipid-Compound Interactions" for this particular compound.

General methodologies for studying such interactions are well-established in the field of biophysics. These techniques would typically include:

Spectroscopic Methods:

Fluorescence Spectroscopy: To assess changes in membrane fluidity and the location of the compound within the lipid bilayer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the atomic-level details of the compound's orientation and interaction with lipid headgroups and acyl chains.

Fourier-Transform Infrared Spectroscopy (FTIR): To detect changes in the vibrational modes of lipid functional groups upon interaction with the compound.

Microscopic Methods:

Atomic Force Microscopy (AFM): To visualize the effect of the compound on the morphology and mechanical properties of model lipid membranes.

Confocal or Two-Photon Microscopy: To observe the distribution of fluorescently labeled compounds or lipids within cellular or model membranes.

However, without specific studies on this compound, any discussion would be purely hypothetical and would not meet the requirement for detailed, scientifically accurate research findings and data for this compound.

Advanced Applications in Chemical Synthesis and Materials Science

Utilization as Chemical Probes for Investigating Biological Pathways

Chemical probes are essential small molecules used to study and manipulate biological systems, helping to connect genes to phenotypes and uncover new targets for medicine. nih.gov While nicotinamide (B372718) and its derivatives are central to biological pathways, particularly in the metabolism of the redox cofactor NAD(P)(H), the specific application of 2-Mercapto-6-(trifluoromethyl)nicotinamide as a chemical probe is an emerging area of research. mdpi.com The development of novel chemical probes is highly sought after for a better understanding of the roles of various enzymes and proteins in biological processes. nih.gov

The structure of this compound contains functionalities that could be leveraged for probe development. The trifluoromethyl group can enhance metabolic stability and bioavailability, while the mercapto group offers a reactive handle for conjugation to reporter tags or for targeted interactions within specific protein binding pockets. These probes could potentially be designed to be activity-based, incorporating features like a photoaffinity tag and a bioorthogonal functional group to investigate active enzyme content in complex biological samples. nih.gov

Integration as Ligands in Catalytic Systems

The presence of both nitrogen and sulfur donor atoms makes this compound an excellent candidate for use as a ligand in coordination chemistry and catalysis. The coordination of such ligands to metal ions can significantly enhance their biological activity and create novel catalytic functionalities. researchgate.net

This compound can act as a versatile ligand, coordinating with transition metal ions to form stable complexes. alfa-chemistry.com The design of these complexes leverages the compound's ability to act as a bidentate NS ligand, coordinating through the pyridinic nitrogen and the thiolate sulfur atom. nih.gov This chelation can result in the formation of stable five- or six-membered rings with the metal center, a common feature in coordination chemistry. mdpi.com

The synthesis typically involves a one-pot method where a salt of the desired metal (e.g., Cu(II), Ni(II), Zn(II)) is reacted with the ligand in a suitable solvent. nih.govresearchgate.net Spectroscopic methods such as FTIR, UV-Vis, and NMR, along with elemental analysis, are used to characterize the resulting complexes and confirm the coordination mode. researchgate.netnih.gov Studies on analogous molecules, such as 2-mercaptonicotinic acid, have demonstrated various coordination possibilities, including acting as a monodentate ligand through the sulfur atom or as a chelating N,S donor. rsc.org The electronic properties and geometry of the final complex are influenced by the metal ion's nature and oxidation state. researchgate.net

Table 1: Potential Coordination Modes of this compound with Metal Ions

| Coordination Atom 1 | Coordination Atom 2 | Coordination Mode | Potential Metal Ions |

|---|---|---|---|

| Sulfur (Thiolate) | - | Monodentate | Pd(II), Pt(II) |

| Sulfur (Thiolate) | Nitrogen (Pyridine) | Bidentate (Chelating) | Cu(II), Zn(II), Ni(II), Re(III) |

Asymmetric catalysis is a critical field for producing enantiomerically pure compounds, particularly for the pharmaceutical industry. The introduction of fluorine-containing motifs, such as the trifluoromethyl (CF3) group, can significantly alter the therapeutic profiles of molecules. nih.govresearchgate.net Consequently, developing catalytic methods for the asymmetric synthesis of trifluoromethylated compounds is of great interest. researchgate.net

While direct use of this compound as a ligand in asymmetric catalysis is not yet widely documented, its structural features suggest significant potential. By coordinating to a metal center, it can be part of a chiral catalyst system. The CF3 group's strong electron-withdrawing nature and steric bulk can influence the electronic environment and stereoselectivity of the catalytic center. nih.gov Chiral ligands are in high demand for asymmetric catalysis, and new strategies often focus on designing ligands that can effectively control the stereochemical outcome of a reaction, such as in the enantioselective construction of carbon centers bearing a trifluoromethyl group. nih.govresearchgate.net The N,S-bidentate coordination of the ligand could create a rigid chiral environment around a metal, facilitating highly selective transformations.

Contributions to the Development of Functional Materials

"Smart" materials that respond to external stimuli are at the forefront of materials science, with applications ranging from drug delivery to sensor technology. mdpi.comresearchgate.net The functional groups within this compound provide opportunities for its integration into such advanced materials.

Stimulus-responsive hydrogels are "smart" materials capable of changing their properties in response to environmental cues like pH, temperature, or the presence of specific chemicals. nih.govnih.gov These materials are extensively researched for applications such as controlled drug delivery and tissue engineering. nih.gov

The incorporation of this compound into polymer backbones could impart new functionalities.

Redox-Responsiveness: The mercapto (-SH) group can be oxidized to form disulfide bonds (-S-S-). This reversible covalent chemistry can be used to crosslink hydrogels. The presence of a reducing or oxidizing agent would then trigger the hydrogel to degrade or re-form, respectively, allowing for on-demand release of an encapsulated payload.

pH-Responsiveness: The pyridine (B92270) nitrogen atom is basic and can be protonated at lower pH. This introduction of positive charges along the polymer chain would increase electrostatic repulsion and osmotic pressure, leading to hydrogel swelling. nih.gov This mechanism is a well-established strategy for creating pH-sensitive drug delivery systems. nih.gov

Thiol-ene Chemistry: The thiol group is highly reactive in "click" chemistry reactions, such as thiol-ene additions. This provides a highly efficient and specific method for covalently attaching the molecule to polymer scaffolds or for forming the polymer network itself under mild conditions.

The development of chemical sensors for detecting specific analytes, particularly metal ions, is a significant area of research. The core principle often relies on a molecule that exhibits a measurable change in its properties upon binding to the target. The strong metal-coordinating ability of the nitrogen and sulfur donor atoms in this compound makes it a promising candidate for sensor applications.

Upon chelation of a metal ion, the electronic structure of the molecule would be perturbed. This can lead to a variety of detectable outputs:

Colorimetric Sensing: A change in the absorption spectrum, resulting in a visible color change.

Fluorometric Sensing: A change in fluorescence intensity (either quenching or enhancement) or a shift in the emission wavelength.

Electrochemical Sensing: A change in the redox potential, which can be measured using techniques like cyclic voltammetry.

The trifluoromethyl group can further tune the ligand's electronic properties and its binding affinity and selectivity for different metal ions, potentially leading to the development of highly sensitive and selective sensors for environmental monitoring or diagnostic applications.

Future Research Directions and Translational Perspectives

Innovations in Green Synthetic Chemistry for Sustainable Production

The chemical industry's increasing focus on sustainability necessitates the development of environmentally benign synthetic routes for promising molecules like 2-Mercapto-6-(trifluoromethyl)nicotinamide. Future research in this area will likely pivot towards green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of innovation may include:

Biocatalysis: The use of enzymes for organic synthesis offers significant advantages, including mild reaction conditions and high selectivity. nih.gov Future studies could explore the enzymatic synthesis of nicotinamide (B372718) analogs, potentially employing engineered enzymes to catalyze the formation of the mercapto-nicotinamide core or the introduction of the trifluoromethyl group. nih.govacs.orgnih.gov This approach could lead to more efficient and environmentally friendly production processes compared to traditional chemical methods. nih.govfrontiersin.org

Continuous-Flow Microreactors: Flow chemistry presents a safer, greener, and more efficient alternative to batch processing for the synthesis of pyridine (B92270) derivatives. numberanalytics.comresearchgate.netresearchgate.net The application of continuous-flow microreactors, possibly coupled with enzymatic catalysis, could enable the large-scale, sustainable production of this compound and its derivatives with significantly reduced reaction times and improved yields. nih.gov

Alternative Solvents and Catalysts: Research into the use of greener solvents, such as water or bio-based solvents, and the development of reusable, non-toxic catalysts will be crucial. These approaches aim to reduce the environmental footprint associated with the synthesis of complex heterocyclic compounds.

A comparative overview of potential green synthesis strategies is presented in the table below.

| Synthesis Strategy | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. nih.gov | Identification and engineering of suitable enzymes. nih.govacs.orgnih.gov |

| Flow Chemistry | Enhanced safety, improved efficiency, scalability. numberanalytics.comresearchgate.netresearchgate.net | Optimization of reactor design and reaction conditions. |

| Green Solvents/Catalysts | Reduced environmental impact, potential for catalyst recycling. | Screening for effective and benign solvent and catalyst systems. |

Deeper Mechanistic Understanding of Compound Reactivity and Selectivity

A thorough understanding of the reactivity and selectivity of this compound is fundamental to its effective utilization. The interplay between the electron-withdrawing trifluoromethyl group, the nucleophilic mercapto group, and the aromatic pyridine ring dictates its chemical behavior.

Future research should focus on:

Tautomerism and Reactivity: The mercapto-pyridine moiety can exist in tautomeric forms (thione and thiol). Investigating this equilibrium and how it is influenced by the trifluoromethyl group and solvent conditions is crucial for predicting and controlling its reactivity. acs.org The kinetics and mechanism of reactions at the sulfur atom, such as nitrosation, are important areas for exploration. rsc.org

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reaction mechanisms, and selectivity of the compound. researchgate.netresearchgate.net Such studies can help elucidate the role of the trifluoromethyl group in modulating the reactivity of the pyridine ring and the mercapto group.

Regioselectivity of Functionalization: The pyridine ring offers multiple sites for further functionalization. Mechanistic studies, including kinetic experiments and isotopic labeling, can unravel the factors governing the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. This understanding is key to designing synthetic routes for novel derivatives with desired properties.

Exploration of Novel Applications in Emerging Fields of Chemical Research

The unique combination of functional groups in this compound opens up possibilities for its application in various cutting-edge areas of chemical research. The trifluoromethyl group is known to enhance the biological activity and physicochemical properties of molecules, making this compound a promising scaffold for drug discovery and materials science. nih.govresearchoutreach.orgmdpi.com

Potential emerging applications to be explored include:

Medicinal Chemistry: Trifluoromethylated pyridines are prevalent in many agrochemical and pharmaceutical compounds. nih.govresearchoutreach.orgacs.org The nicotinamide core is also a key component of the essential coenzyme NAD+. nih.govnih.gov Given that novel nicotinamide derivatives have shown potential as anticancer agents, future research could investigate the therapeutic potential of this compound and its analogs in areas such as oncology and infectious diseases. researchgate.net The mercapto group also offers a handle for covalent modification of biological targets. rsc.org

Materials Science: Pyridine derivatives are utilized in the development of functional materials. nih.gov The properties of this compound, such as its ability to coordinate with metal ions through the sulfur and nitrogen atoms, could be exploited in the design of novel metal-organic frameworks (MOFs), sensors, or catalysts. The mercapto group allows for self-assembly on metal surfaces, which could be explored for creating functionalized interfaces. researchgate.netnih.gov

Chemical Biology: As a derivative of nicotinamide, this compound could be used as a chemical probe to study enzymes involved in NAD+ metabolism. nih.gov Its unique substituents could provide selectivity for specific enzyme isoforms, aiding in the elucidation of complex biological pathways.

The table below summarizes potential novel applications for this class of compounds.

| Field of Research | Potential Application | Rationale |

| Medicinal Chemistry | Anticancer agents, antivirals, antibacterials. | Trifluoromethyl group enhances bioactivity; nicotinamide is a key biological molecule. nih.govresearchoutreach.orgresearchgate.net |

| Materials Science | Metal-organic frameworks, sensors, surface modifiers. | Coordinating ability of pyridine and mercapto groups; self-assembly properties. researchgate.netnih.govnih.gov |

| Chemical Biology | Enzyme inhibitors, chemical probes. | Structural similarity to nicotinamide; potential for selective interactions. nih.gov |

Q & A

Q. Critical Parameters :

- Reaction temperature (often 80–120°C to balance reactivity and stability).

- Use of inert gas (N₂ or Ar) to prevent oxidation of the thiol group .

Basic: How should researchers characterize the purity and stability of this compound?

Answer:

Purity Analysis :

Q. Stability Considerations :

- Storage : Store under inert gas (e.g., N₂) at <15°C to prevent oxidation and degradation. The compound is air-sensitive and prone to dimerization via disulfide bonds .

- Decomposition Indicators : Discoloration (white → yellow) or decreased melting point (245–249°C) .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Answer:

Contradictions often arise from:

Q. Mitigation Strategies :

- Standardize assay conditions (e.g., buffer pH, reducing agents like TCEP).

- Cross-validate with orthogonal techniques (e.g., SPR for binding kinetics and in vitro enzymatic assays) .

Advanced: What experimental designs are optimal for studying its enzyme inhibition mechanisms?

Answer:

Stepwise Approach :

Docking Simulations : Use software like AutoDock Vina to predict binding poses with target enzymes (e.g., kinases or proteases) .

In Vitro Assays :

- IC₅₀ Determination : Dose-response curves with ATPase/kinase activity kits.

- Competitive Inhibition : Test with increasing substrate concentrations to identify inhibition modality .

Structural Validation : Co-crystallization or Cryo-EM to confirm binding interactions suggested by docking .

Q. Key Controls :

- Include a non-fluorinated analog (e.g., 2-mercapto-6-methylnicotinamide) to isolate the trifluoromethyl group’s contribution .

Basic: What safety protocols are essential for handling this compound?

Answer:

Hazard Mitigation :

Q. First Aid :

Advanced: How do structural analogs inform structure-activity relationship (SAR) studies?

Answer:

Comparative analysis of analogs reveals:

Key Insight : The trifluoromethyl group enhances lipophilicity and metabolic stability, critical for in vivo efficacy .

Basic: What solvents and conditions are suitable for solubility testing?

Answer:

- Primary Solvents : Methanol (highest solubility), DMSO (for stock solutions). Avoid chloroform due to potential thiol reactivity .

- Concentration Limits : ≤10 mM in aqueous buffers (e.g., PBS) with 1–5% co-solvents to prevent precipitation .

Optimization Tip : Use dynamic light scattering (DLS) to monitor aggregation in aqueous media .

Advanced: How can researchers leverage this compound’s reactivity for derivatization?

Answer:

Reactive Sites :

- Thiol (-SH) : Alkylation with iodoacetamide or Michael addition to maleimides for bioconjugation .

- Amide (-CONH₂) : Hydrolysis to carboxylic acid under acidic conditions for salt formation .

Q. Example Derivatives :

- Prodrugs : Esterification of the amide group to enhance oral bioavailability .

- Fluorescent Probes : Thiol coupling with BODIPY dyes for cellular imaging .

Basic: What spectroscopic methods confirm its structural identity?

Answer:

- ¹H/¹³C NMR : Key signals include δ 8.2–8.5 ppm (pyridine H), δ 4.1 ppm (SH, exchangeable), and CF₃ coupling in ¹⁹F NMR .

- FT-IR : Peaks at 2560 cm⁻¹ (S-H stretch) and 1700 cm⁻¹ (amide C=O) .

- HRMS : Expected [M+H]⁺ = 196.15 (C₅H₃F₃N₂OS) .

Advanced: What in vivo models are appropriate for evaluating its pharmacokinetics?

Answer:

Model Selection :

- Rodents : Rats for single-dose pharmacokinetics (e.g., 1 mg/kg oral dose showing 78% lymphocyte reduction ).

- Metabolic Stability : Liver microsomes to assess CYP450-mediated degradation .

Q. Key Metrics :

- Half-life : Monitor plasma concentration via LC-MS/MS.

- Tissue Distribution : Focus on lymphoid organs due to S1P1 agonist activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.